1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS No.: 902965-87-1
VCID: VC7368967
Molecular Formula: C22H18FN3O3
Molecular Weight: 391.402
* For research use only. Not for human or veterinary use.
![1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione - 902965-87-1](/images/structure/VC7368967.png)
Description |
The compound 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the pyrido[2,3-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by a pyrido-pyrimidine core structure, which is often substituted with various functional groups to enhance their pharmacological properties. Molecular Formula and WeightAlthough the specific molecular formula and weight of this compound are not detailed in the available literature, compounds within the pyrido[2,3-d]pyrimidine family generally have complex molecular structures with weights typically ranging from 250 to 400 g/mol, depending on the substituents. Synthesis MethodologiesThe synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions that require careful control of reaction conditions such as temperature, pH, and reaction time. Common approaches include:
Characterization TechniquesNuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds. Biological Activities and Therapeutic PotentialPyrido[2,3-d]pyrimidine derivatives have been explored for their potential therapeutic applications due to their ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to diverse biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. Table: Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Note: |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 902965-87-1 | ||||||||||||
Product Name | 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | ||||||||||||
Molecular Formula | C22H18FN3O3 | ||||||||||||
Molecular Weight | 391.402 | ||||||||||||
IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | ||||||||||||
Standard InChI | InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-16-5-2-3-7-19(16)23/h2-12H,13-14H2,1H3 | ||||||||||||
Standard InChIKey | XRGJYZFHHUYXJE-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 20879746 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume